molecular formula C15H13NO B095072 2,3-Dihydro-2-phenyl-4(1H)-quinolinone CAS No. 16619-14-0

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Cat. No.: B095072
CAS No.: 16619-14-0
M. Wt: 223.27 g/mol
InChI Key: PUCZUBFZQVSURB-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a phenyl group at the 2-position and a dihydro functionality at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with an appropriate reagent. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under reflux conditions can yield the desired quinolinone derivative . Another method involves the use of a one-pot condensation reaction of 2-aminobenzophenone with aldehydes or ketones in the presence of a catalytic amount of boric acid or sodium dihydrogen phosphate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally benign catalysts such as boric acid and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-phenyl-4(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s antitumor activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be compared with other similar compounds such as:

    2,3-Dihydro-4(1H)-quinolinone: Lacks the phenyl group at the 2-position, which can affect its biological activity and chemical properties.

    2-Phenylquinolin-4(1H)-one: Lacks the dihydro functionality at the 2,3-positions, which can influence its reactivity and stability.

    2,3-Dihydro-2-methyl-4(1H)-quinolinone: The presence of a methyl group instead of a phenyl group can alter its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenyl group and dihydro functionality, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZUBFZQVSURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317867
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-14-0
Record name Azaflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the recent advancements in the synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one?

A: A novel synthetic route for 3-(hydroxymethyl)-2-phenyl-2,3 dihydroquinolin-4(1H)-one derivatives has been developed. [] This approach employs a one-pot Claisen ester condensation followed by intramolecular cyclization under solvent-free conditions using sodium hydride as a base. [] This method offers advantages in terms of efficiency and environmental friendliness compared to previously reported multi-step procedures.

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